molecular formula C11H10Cl2O3 B3317155 Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate CAS No. 95652-74-7

Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate

Cat. No. B3317155
Key on ui cas rn: 95652-74-7
M. Wt: 261.1 g/mol
InChI Key: UJWNTEMUBXPDGJ-UHFFFAOYSA-N
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Patent
US06448247B1

Procedure details

1.00 (6.80 mmole) of dichlorobenzene and 0.72 g (7.14 mmole) of succinic anhydride were suspended in 3 ml of dichloroethane and 1.36 g (10.2 mmole) of aluminum chloride powder were added. The mixture was then stirred at 60° C. for 3 hours. At the end of this time, the reaction mixture was ice-cooled and 1 N aqueous hydrochloric acid was added. The mixture was then extracted with methylene chloride. The organic extract was washed with a saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure. The resulting residue was dissolved in 30 ml of methanol, and 0.20 ml of an aqueous solution of sulfuric acid was added. The solution was then heated under reflux for 2 hours, after which the reaction mixture was cooled to room temperature, poured into water and then extracted with diethyl ether. The organic extract was washed with a saturated aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order, and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a gradient elution method, with mixtures of hexane and diethyl ether ranging from 17:3 to 7:3 by volume as the eluent, to obtain 0.25 g (yield 14%) of the title compound as pale orange crystals.
[Compound]
Name
1.00
Quantity
6.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
14%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](Cl)=[CH:5][CH:4]=[C:3](Cl)[CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][CH2:10]1.[Cl-:16].[Al+3].[Cl-:18].[Cl-].Cl.Cl[CH:22](Cl)C>C(OCC)C.CCCCCC>[Cl:16][C:2]1[CH:1]=[C:6]([C:12](=[O:13])[CH2:11][CH2:10][C:9]([O:14][CH3:22])=[O:15])[CH:5]=[CH:4][C:3]=1[Cl:18] |f:2.3.4.5|

Inputs

Step One
Name
1.00
Quantity
6.8 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Step Three
Name
Quantity
0.72 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Four
Name
Quantity
1.36 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
3 mL
Type
reactant
Smiles
ClC(C)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 30 ml of methanol
ADDITION
Type
ADDITION
Details
0.20 ml of an aqueous solution of sulfuric acid was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
a gradient elution method

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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